CG428

PROTAC degradation TRKA degradation targeted protein degradation

CG428 (CAS 2412055-93-5) is a first-in-class, cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) degrader that selectively targets tropomyosin receptor kinase A (TRKA). With molecular formula C₄₃H₄₃FN₁₀O₆ and molecular weight 814.88 g/mol , CG428 comprises an analog of the pan-TRK inhibitor GNF-8625 joined via a linker to the CRBN E3 ligase ligand pomalidomide.

Molecular Formula C43H43FN10O6
Molecular Weight 814.9 g/mol
Cat. No. B15620550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCG428
Molecular FormulaC43H43FN10O6
Molecular Weight814.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H43FN10O6/c44-28-6-1-5-27(25-28)32-10-4-18-52(32)37-14-13-35-46-26-34(54(35)49-37)30-8-3-11-36(47-30)50-19-21-51(22-20-50)39(56)16-23-60-24-17-45-31-9-2-7-29-40(31)43(59)53(42(29)58)33-12-15-38(55)48-41(33)57/h1-3,5-9,11,13-14,25-26,32-33,45H,4,10,12,15-24H2,(H,48,55,57)/t32-,33?/m1/s1
InChIKeyFWANKJAOTQAHHR-KWRHIPAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CG428 TRK PROTAC Degrader – First-in-Class Compound for Selective Tropomyosin Receptor Kinase A Degradation Research


CG428 (CAS 2412055-93-5) is a first-in-class, cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) degrader that selectively targets tropomyosin receptor kinase A (TRKA) [1]. With molecular formula C₄₃H₄₃FN₁₀O₆ and molecular weight 814.88 g/mol , CG428 comprises an analog of the pan-TRK inhibitor GNF-8625 joined via a linker to the CRBN E3 ligase ligand pomalidomide [1]. Originally developed by Cullgen Inc. and published in the Journal of Medicinal Chemistry (2020), CG428 reduces TPM3-TRKA fusion protein levels in KM12 colorectal carcinoma cells with a DC₅₀ of 0.36 nM and inhibits downstream PLCγ1 phosphorylation with an IC₅₀ of 0.33 nM [1]. A matched negative control compound, CG428-Neg (CAS 2714560-39-9), is commercially available to enable rigorous experimental design . Note: An unrelated botanical topical lotion also bearing the name 'CG428' has been investigated for chemotherapy-induced alopecia [2]; this guide addresses exclusively the small-molecule TRK PROTAC degrader.

Why TRK Inhibitors Cannot Substitute for CG428: Mechanism-Level Differentiation Between PROTAC Degradation and Kinase Inhibition


CG428 cannot be replaced by conventional TRK kinase inhibitors (e.g., larotrectinib, entrectinib, or its own parent inhibitor GNF-8625) because it operates through a fundamentally distinct mechanism of action. Whereas kinase inhibitors merely occupy the ATP-binding pocket to block catalytic activity, CG428 is a heterobifunctional PROTAC that recruits cereblon E3 ubiquitin ligase to TRKA, inducing polyubiquitination and subsequent proteasomal degradation of the entire target protein [1]. This catalytic mode of action eliminates both kinase-dependent scaffold functions and enzymatic activity, and the degradation has been confirmed to be CRBN- and ubiquitin-proteasome system-dependent [1]. Furthermore, CG428 exhibits a selectivity profile for TRKA degradation (especially over TRKB) that differs from the pan-TRK inhibition profile of clinical inhibitors [1][2]. The quantitative evidence below establishes the specific dimensions where CG428 delivers differentiated experimental utility that cannot be replicated by simple inhibitor substitution.

CG428 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data vs. Closest Analogs


Evidence Item 1: PROTAC-Mediated Protein Degradation vs. Reversible Kinase Inhibition – Mechanism-Level Differentiation from Parent Inhibitor GNF-8625

CG428 induces catalytic degradation of the TPM3-TRKA fusion protein (DC₅₀ = 0.36 nM) and inhibits downstream PLCγ1 phosphorylation (IC₅₀ = 0.33 nM) in KM12 colorectal carcinoma cells, whereas its parent inhibitor GNF-8625 achieves only reversible kinase active-site occupancy (TRKA IC₅₀ = 0.8 nM) without eliminating the target protein [1]. The degradation mechanism has been confirmed to be mediated through cereblon (CRBN) and the ubiquitin-proteasome system, and is blocked by proteasome inhibitors, neddylation inhibitors, and excess pomalidomide competition [1]. This mechanism-level difference means CG428 eliminates both enzymatic and scaffolding functions of TRKA, a therapeutic dimension inaccessible to conventional ATP-competitive inhibitors.

PROTAC degradation TRKA degradation targeted protein degradation cereblon E3 ligase

Evidence Item 2: Superior KM12 Cell Growth Inhibition Potency vs. Parent Pan-TRK Inhibitor GNF-8625 (~5.5-Fold Improvement)

In KM12 colorectal carcinoma cells harboring the TPM3-TRKA fusion, CG428 inhibited cell growth with an IC₅₀ of 2.9 nM, compared to an IC₅₀ of approximately 16 ± 1.7 nM for the parent pan-TRK inhibitor GNF-8625 in the same cell line [1]. The primary paper explicitly states that both CG428 and CG416 'exhibited higher potency for inhibiting growth of KM12 cells' compared with the parental TRK kinase inhibitor [1]. This ~5.5-fold improvement in antiproliferative potency demonstrates that catalytic protein degradation translates into superior cellular pharmacology compared with simple kinase domain occupancy.

antiproliferative potency KM12 colorectal carcinoma cell viability TRK fusion

Evidence Item 3: TRKA Isoform Binding Selectivity – 28-Fold Preference for TRKA Over TRKB by KINOMEscan Kd

CG428 demonstrates a rank order of binding affinity for TRK isoforms of TRKA (Kd = 1 nM) > TRKC (Kd = 4.2 nM) ≫ TRKB (Kd = 28 nM) as determined by KINOMEscan assay . This represents a 28-fold preference for TRKA over TRKB and a 4.2-fold preference over TRKC. In contrast, the clinically approved pan-TRK inhibitor larotrectinib inhibits all three TRK isoforms with roughly comparable cellular potency (2–20 nM range) and ~100-fold selectivity over other kinases . CG428 therefore provides a markedly different selectivity window that preferentially spares TRKB, an isoform whose inhibition has been associated with CNS-related adverse events (dizziness, ataxia, withdrawal syndrome) in clinical pan-TRK inhibitor programs.

TRKA selectivity KINOMEscan isoform selectivity TRKB TRKC

Evidence Item 4: In Vivo Pharmacokinetic Profile – Plasma Exposure Sustained Above Cellular DC₅₀ for >8 Hours with Moderate Oral Bioavailability

Following a single intraperitoneal dose of 10 mg/kg in male ICR mice, CG428 reached a maximum plasma concentration (Cmax) of 1640 ± 120 nM at 1 hour post-dosing, with plasma levels declining to 12.4 ± 13.6 nM at 8 hours and exhibiting a half-life of 0.9 hours . Critically, plasma concentrations remained above the in vitro DC₅₀ for TPM3-TRKA degradation (0.36 nM) at all measured time points up to 8 hours [1]. In comparison, its sister compound CG416 achieved a Cmax of approximately 2050 nM under the same dosing regimen [1]. CG428 also demonstrates moderate oral bioavailability (F = 35%) in preclinical models, with peak plasma concentrations achieved within 1–2 hours post-dose . These PK properties confirm that CG428 achieves systemic exposures suitable for in vivo target engagement and pharmacodynamic studies in rodent models.

pharmacokinetics plasma exposure oral bioavailability in vivo PK mouse

Evidence Item 5: Selective Degradation of Endogenous TPM3-TRKA Over Ectopically Expressed TRKB and TRKC Fusion Proteins – CG428 Shows Enhanced Degradation Selectivity Compared to CG416

In a direct comparative assessment within the same KM12 cellular system, both CG416 and CG428 showed preferential degradation of endogenous TPM3-TRKA over ectopically expressed AGBL4-TRKB and ETV6-TRKC fusion proteins. However, the original publication specifically notes that CG428 ('especially 6') exhibited more pronounced degradation selectivity for TPM3-TRKA over TRKB and TRKC fusions than CG416 [1]. Notably, at high concentrations (500 nM), CG428 displayed a characteristic hook effect for TRKB and TRKC degradation, where degradation efficiency decreased at supra-optimal PROTAC concentrations due to binary complex saturation, while TPM3-TRKA degradation was maintained [1]. This degradation selectivity complements the binding selectivity (Kd data in Evidence Item 3) and provides functional confirmation that CG428 preferentially eliminates TRKA fusion proteins at the protein-expression level.

degradation selectivity TPM3-TRKA AGBL4-TRKB ETV6-TRKC fusion protein

CG428 Optimal Scientific and Preclinical Application Scenarios Based on Verified Differentiation Evidence


Scenario 1: TRKA Fusion-Positive Colorectal Carcinoma Research Using the KM12 Model System

CG428 is validated in KM12 colorectal carcinoma cells, which endogenously express the clinically relevant TPM3-TRKA fusion protein. With a DC₅₀ of 0.36 nM for TPM3-TRKA degradation and antiproliferative IC₅₀ of 2.9 nM in this line [1], CG428 serves as the benchmarking TRK PROTAC tool compound for this established model. Investigators studying TRK fusion biology, downstream signaling (PLCγ1, MAPK/ERK), or evaluating combination strategies (e.g., with MEK inhibitors) in colorectal cancer should select CG428 as their primary chemical probe, with CG428-Neg (Cat. No. 7426) as the matched negative control for target-specificity confirmation. The compound's selectivity for TRKA degradation over TRKB/TRKC fusions in KM12 cells [1] further supports its use in experiments where isoform-specific effects must be resolved. Recommended working concentration: 1–100 nM for degradation assays; 2.9–30 nM for antiproliferation studies; use CG428-Neg at matched concentrations.

Scenario 2: In Vivo Target Engagement and Pharmacodynamic Studies in Murine Xenograft Models

CG428's pharmacokinetic profile—Cmax of 1640 nM at 1 h post 10 mg/kg i.p. dose with plasma levels remaining above the cellular DC₅₀ (0.36 nM) for >8 h —supports its use in acute and sub-chronic in vivo pharmacodynamic studies. The moderate oral bioavailability (F = 35%) enables both intraperitoneal and oral dosing, providing route flexibility. For TRKA degradation PD readouts, tissue should be harvested within 1–8 h post-dose to capture maximal target engagement. Investigators should include both CG428 and CG428-Neg treatment arms to control for non-degradation-mediated effects. Plasma concentration monitoring at 1 h (Cmax) and 8 h (trough) is recommended to confirm exposure above the 0.36 nM DC₅₀ threshold. No clinical signs were observed during PK testing in ICR mice [1], supporting tolerability at the reported doses for preclinical use.

Scenario 3: TRKA Isoform-Selective Degradation Studies to Dissect TRKA vs. TRKB Biology

CG428's 28-fold binding selectivity for TRKA (Kd = 1 nM) over TRKB (Kd = 28 nM) , combined with its functional degradation selectivity—preferentially eliminating TPM3-TRKA over AGBL4-TRKB and showing a hook effect for TRKB at 500 nM [1]—makes it the tool of choice for experiments requiring TRKA-selective degradation while minimizing TRKB engagement. This is particularly important given that TRKB inhibition has been linked to CNS adverse events (dizziness, ataxia) with clinical pan-TRK inhibitors. In contrast to pan-TRK inhibitors (e.g., larotrectinib) that show relatively uniform TRKA/B/C inhibition , CG428 provides a degradation-based selectivity window. Recommended experimental design: use CG428 at ≤100 nM to maximize TRKA degradation while maintaining the TRKA/TRKB selectivity window; co-treat with a TRKB-selective inhibitor as needed for comparator arms.

Scenario 4: PROTAC Mechanistic Studies – CRBN-Dependent Ubiquitin-Proteasome System Investigation

CG428 offers a well-characterized CRBN-recruiting PROTAC scaffold for mechanistic studies of targeted protein degradation. The degradation mechanism has been confirmed as cereblon- and ubiquitin-proteasome system-dependent through systematic inhibitor co-treatment experiments (proteasome inhibitors, neddylation inhibitors, pomalidomide competition) [1]. With its matched negative control CG428-Neg (a structurally analogous compound lacking degradation activity due to altered CRBN-binding stereochemistry) , CG428 provides a clean experimental system for dissecting degradation-dependent vs. degradation-independent pharmacology. This pair is suitable for: (a) global proteomics profiling to assess degradation selectivity (CG416, the structurally related compound, demonstrated high proteomic selectivity) [1]; (b) ternary complex formation studies between TRKA, CG428, and CRBN; and (c) investigations of the hook effect at supra-pharmacological PROTAC concentrations. Recommended concentrations: 0.1–500 nM CG428 for dose-response degradation studies; 500 nM for hook effect evaluation.

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